molecular formula C10H18S B570097 (R)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol CAS No. 83150-78-1

(R)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol

Cat. No.: B570097
CAS No.: 83150-78-1
M. Wt: 170.314
InChI Key: ZQPCOAKGRYBBMR-VIFPVBQESA-N
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Description

Molecular Structure and Classification

This compound possesses a molecular formula of C₁₀H₁₈S and a molecular weight of 170.32 grams per mole. The compound features a six-membered cyclohexene ring system with a double bond positioned between carbons 3 and 4, and a methyl substituent at the 4-position. The distinguishing structural feature is the presence of a tertiary thiol group attached to a dimethylated carbon center, which is itself bonded to the 1-position of the cyclohexene ring.

The stereochemistry of the compound is defined by the (R)-configuration at the 1-position of the cyclohexene ring, which is crucial for its biological activity. The International Union of Pure and Applied Chemistry name for this compound is 2-[(1R)-4-methylcyclohex-3-en-1-yl]propane-2-thiol, which precisely describes its structural features. The compound belongs to the monoterpenoid class of natural products, specifically representing a sulfur-containing derivative of the terpene family.

Table 1: Molecular Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₁₈S
Molecular Weight 170.32 g/mol
Density 0.938±0.06 g/cm³ (Predicted)
Boiling Point 229.4±9.0 °C (Predicted)
Flash Point 90.7°C
Vapor Pressure 0.105 mmHg at 25°C
Refractive Index 1.5
pKa 11.12±0.10 (Predicted)

The three-dimensional structure of the compound reveals important conformational features that contribute to its biological activity. The cyclohexene ring adopts a half-chair conformation, with the double bond constraining the ring geometry. The tertiary thiol group extends from the ring system, providing the compound with its characteristic sulfur-hydrogen bond that is responsible for its potent olfactory properties. The methyl groups attached to the tertiary carbon create significant steric bulk around the thiol functionality, which influences both the compound's chemical reactivity and its interaction with olfactory receptors.

Nomenclature and Synonyms

The nomenclature of this compound reflects the complexity inherent in naming stereochemically defined organosulfur compounds. The Chemical Abstracts Service has assigned this compound the registry number 83150-78-1, providing a unique identifier that distinguishes it from its stereoisomers and related compounds. The compound is known by several systematic names that emphasize different aspects of its structure and chemical classification.

Properties

IUPAC Name

2-[(1R)-4-methylcyclohex-3-en-1-yl]propane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18S/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPCOAKGRYBBMR-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1)C(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00894921
Record name (+)-(R)-1-p-Menthene-8-thiol
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Molecular Weight

170.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83150-78-1
Record name (1R)-α,α,4-Trimethyl-3-cyclohexene-1-methanethiol
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URL https://commonchemistry.cas.org/detail?cas_rn=83150-78-1
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Record name (R)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol
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Record name (+)-(R)-1-p-Menthene-8-thiol
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Record name (R)-α,α,4-trimethylcyclohex-3-ene-1-methanethiol
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Preparation Methods

Thioacetic Acid Route with Lithium Aluminum Hydride Reduction

This two-step method involves thioacetylation followed by reduction. α-Terpineol reacts with thioacetic acid under acidic conditions to form a thioester intermediate. Subsequent reduction with lithium aluminum hydride (LiAlH4) cleaves the thioester bond, yielding the thiol.

Key Data:

  • Yield: ~60–70% (crude product)

  • Conditions:

    • Thioacetylation: 24–48 hours at 60–80°C in inert solvent (e.g., toluene)

    • Reduction: 0°C to room temperature in anhydrous ether

  • Advantages: High regioselectivity due to SN1 mechanism at the tertiary carbocation intermediate.

  • Limitations: LiAlH4 poses safety risks (pyrophoric), and purification requires careful distillation to isolate the enantiomerically pure (R)-form.

Direct Thionation Using Lawesson’s Reagent or Phosphorus Pentasulfide

Lawesson’s reagent (LR) and phosphorus pentasulfide (P4S10) enable direct conversion of alcohols to thiols. α-Terpineol reacts with LR or P4S10 in tetrahydrofuran (THF) or dimethylformamide (DMF), forming the thiol via a thiophosphorane intermediate.

Key Data:

  • Yield: 40–50% (post-distillation)

  • Conditions:

    • Solvent: THF or DMF

    • Temperature: Reflux (66°C for THF)

    • Reaction Time: 6–12 hours

  • Advantages: Single-step process; avoids hazardous reductants like LiAlH4.

  • Limitations: Requires strict control of stoichiometry to minimize byproducts (e.g., alkenes from dehydration).

Alternative Routes via Halogenation and Nucleophilic Substitution

Halogenation-Michael Addition Sequence

A four-step pathway involves:

  • Halogenation: α-Terpineol → tertiary alkyl halide (e.g., chloride) using HCl or PCl5.

  • Nucleophilic Substitution: Halide → thiocyanate (KSCN) or thiolate (NaSH).

  • Elimination: Formation of cyclohexene derivative.

  • Michael Addition: Thiol incorporation via conjugate addition.

Key Data:

  • Overall Yield: ~50%

  • Conditions:

    • Halogenation: 0–5°C to prevent carbocation rearrangements

    • Michael Addition: Catalytic base (e.g., NaOH) in polar aprotic solvent

  • Advantages: Scalable for industrial production.

  • Limitations: Multi-step synthesis increases complexity and cost.

Stereochemical Control and Enantiomeric Purity

The (R)-enantiomer’s sensory properties necessitate asymmetric synthesis. Key strategies include:

Chiral Pool Synthesis

Using enantiomerically pure α-terpineol (from natural sources) ensures retention of configuration during thiolation. For example, (R)-α-terpineol directly yields the (R)-thiol without racemization.

Catalytic Asymmetric Thiolation

Emerging methods employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce enantioselectivity in thiolation reactions. While still experimental, this approach offers potential for higher enantiomeric excess (ee).

Industrial-Scale Production and Optimization

Solvent and Reagent Selection

  • Solvents: THF and DMF are preferred for their ability to dissolve both polar and non-polar intermediates.

  • Reagents: Lawesson’s reagent, though costlier than P4S10, provides better reaction control and reduced side reactions.

Purification Techniques

  • Distillation: Short-path distillation under reduced pressure (1–5 mmHg) isolates the thiol (boiling point: ~85–90°C at 1 mmHg).

  • Chromatography: Flash chromatography on silica gel (hexane/ethyl acetate) resolves enantiomers but is less feasible for bulk production.

Comparative Analysis of Methods

Method Yield Steps Cost Scalability
Thioacetic Acid/LiAlH460–70%2ModerateModerate
Lawesson’s Reagent40–50%1HighHigh
Halogenation-Substitution50%4LowHigh

Mechanism of Action

The mechanism by which ®-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol exerts its effects involves interactions with thiol-sensitive molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function and activity. This interaction is crucial in biochemical pathways where thiol-disulfide exchange reactions play a role.

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol

The (S)-enantiomer (CAS: 83150-77-0) shares the same molecular formula (C₁₀H₁₈S ) and structural backbone but differs in stereochemistry at the C1 position. Key distinctions include:

Property (R)-Enantiomer (S)-Enantiomer
CAS Number 71159-90-5 83150-77-0
EINECS 275-223-1 280-196-4
Synonyms p-Menthene-8-thiol, Grapefruit Mercaptan 3-Cyclohexene-1-methanethiol, α,α,4-trimethyl-, (1S)
UNII - 7AT54D0N8R
Stereochemical Descriptor R-configuration at C1 S-configuration at C1
Applications Flavoring agent (FEMA 3700) Limited public data; potential niche uses in asymmetric synthesis

Key Findings :

  • Odor Profile : The (R)-enantiomer is associated with a potent grapefruit aroma, whereas the (S)-form’s olfactory properties are less documented but may differ due to stereospecific receptor interactions .
  • Regulatory Status : Only the (R)-enantiomer is explicitly linked to FEMA 3700, suggesting its predominance in commercial applications .

Structural Analogues and Functional Derivatives

For example:

  • 8-Mercapto-p-menthan-3-one: Another grapefruit-associated thiol (FEMA 3577), differing by a ketone group and mercapto substitution position.
  • 1-p-Menthene-8-thiol: A synonym for the (R)-enantiomer, emphasizing its structural relation to p-menthane derivatives .

Biological Activity

(R)-alpha,alpha,4-Trimethylcyclohex-3-ene-1-methanethiol is a unique organic compound notable for its biological activity and potential applications in various fields, including medicine and industry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexene ring with three methyl groups and a methanethiol group. Its molecular formula is C₁₀H₁₄S, and it possesses distinct reactivity due to the presence of the thiol group, which is known to interact with various biological molecules.

Property Details
Molecular Formula C₁₀H₁₄S
Molecular Weight 170.38 g/mol
Boiling Point 160 °C
Solubility Soluble in organic solvents

The biological activity of this compound primarily involves interactions with thiol-sensitive molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, influencing their function and activity. This mechanism is crucial in various biochemical pathways where thiol-disulfide exchange reactions play a significant role.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of diseases associated with oxidative damage.

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory responses. It appears to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Properties

Preliminary investigations have revealed that this compound possesses antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi highlights its potential as a natural preservative or therapeutic agent in the food and pharmaceutical industries.

Case Studies

  • Antioxidant Study : In a controlled study, this compound was tested for its ability to reduce oxidative stress markers in vitro. Results showed a significant decrease in malondialdehyde levels, indicating reduced lipid peroxidation .
  • Anti-inflammatory Research : A recent study explored the compound's effects on human monocytes exposed to pro-inflammatory cytokines. The results indicated that treatment with this compound led to a marked reduction in cytokine production, suggesting its potential utility in managing inflammatory conditions .
  • Antimicrobial Activity Assessment : A series of tests conducted against common bacterial strains revealed that this compound inhibited growth at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell membranes .

Q & A

Basic: What analytical techniques are recommended to confirm the stereochemical configuration and purity of (R)-α,α,4-trimethylcyclohex-3-ene-1-methanethiol?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., cyclodextrin-based columns) with GC or HPLC to resolve enantiomers. Retention time comparisons against a racemic mixture can confirm enantiopurity .
  • NMR with Chiral Shift Reagents : Employ europium(III)-based reagents to induce splitting of proton signals, allowing differentiation of enantiomers .
  • Polarimetry : Measure optical rotation and compare with literature values (e.g., CAS 71159-90-5) to verify optical activity .

Advanced: How can researchers address enantiomeric instability due to thiol oxidation during synthesis?

Methodological Answer:

  • Inert Atmosphere Synthesis : Conduct reactions under nitrogen/argon to minimize oxidative dimerization of the thiol group.
  • Stabilizing Agents : Add antioxidants like BHT (butylated hydroxytoluene) or EDTA to reaction mixtures to inhibit radical-mediated oxidation .
  • Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track thiol (-SH) peak intensity (2500–2600 cm⁻¹) and detect early oxidation .

Basic: What spectroscopic methods are critical for structural elucidation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT and COSY experiments. The cyclohexene ring protons (δ 5.2–5.8 ppm) and thiol proton (δ 1.3–1.6 ppm) are key identifiers .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 170.12 (C₁₀H₁₈S) and fragmentation patterns (e.g., loss of SH group, m/z 135.1) .
  • IR Spectroscopy : Identify thiol S-H stretch (~2550 cm⁻¹) and cyclohexene C=C stretch (~1650 cm⁻¹) .

Advanced: How can computational modeling predict the reactivity of the thiol group in catalytic applications?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate bond dissociation energies (BDE) for S-H (≈85 kcal/mol) and assess nucleophilicity .
  • Molecular Docking : Simulate interactions with enzymes (e.g., cysteine proteases) using AutoDock Vina to predict binding affinities and reactive sites .
  • Solvent Effect Modeling : Apply COSMO-RS to evaluate thiol stability in polar vs. nonpolar solvents, guiding reaction medium selection .

Basic: What are the key stability challenges for long-term storage of this compound?

Methodological Answer:

  • Oxidative Degradation : Store under inert gas at -20°C in amber vials to prevent light- or oxygen-induced disulfide formation .
  • Moisture Sensitivity : Use molecular sieves in storage containers to avoid hydrolysis of the cyclohexene ring .
  • Stability Testing : Perform accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC purity checks .

Advanced: How should researchers resolve contradictions in spectral data between experimental and predicted values?

Methodological Answer:

  • Orthogonal Validation : Cross-validate NMR shifts with DFT-predicted chemical shifts (GIAO method) and X-ray crystallography (if crystalline) .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to isolate overlapping signals in crowded spectra .
  • Collaborative Databases : Compare data with entries in PubChem or ECHA (e.g., CAS 71159-90-5) to identify outliers .

Advanced: What experimental designs are optimal for studying its biological interactions (e.g., protein binding)?

Methodological Answer:

  • Thiol-Trapping Assays : Use Ellman’s reagent (DTNB) to quantify free thiols before/after incubation with target proteins .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) for interactions with cysteine-rich domains .
  • Fluorescence Quenching : Monitor tryptophan fluorescence changes in proteins upon thiol binding to infer conformational shifts .

Basic: How can environmental degradation products of this compound be tracked in ecotoxicity studies?

Methodological Answer:

  • GC-MS/MS Analysis : Monitor disulfide dimer (m/z 338.2) and sulfonic acid derivatives (m/z 210.1) in soil/water extracts .
  • Microcosm Studies : Incubate compound with activated sludge or sediment, sampling at intervals to profile degradation kinetics .
  • QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC50 for Daphnia) using EPI Suite or TEST software .

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